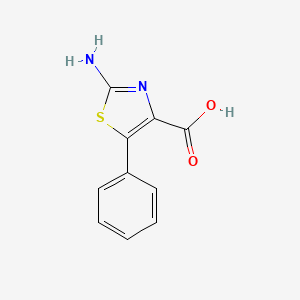

2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-10-12-7(9(13)14)8(15-10)6-4-2-1-3-5-6/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYHQGNZJJXPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592788 | |

| Record name | 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802276-49-9 | |

| Record name | 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The primary synthetic route detailed herein involves a two-step process: the formation of an ethyl ester intermediate via the Hantzsch thiazole synthesis, followed by its hydrolysis to yield the final carboxylic acid. An alternative one-pot synthesis is also presented.

Core Synthesis Pathway: Hantzsch Thiazole Synthesis and Hydrolysis

The most common and reliable method for the preparation of this compound proceeds through the synthesis of its ethyl ester precursor, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. This intermediate is synthesized using the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. In this specific application, the reaction is carried out between ethyl 2-chloro-3-oxo-3-phenylpropanoate and thiourea. The subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

Step 1: Synthesis of Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

The initial step involves the cyclocondensation reaction between ethyl 2-chloro-3-oxo-3-phenylpropanoate and thiourea in an alcoholic solvent.

Experimental Protocol:

A mixture of ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 eq) and thiourea (1.2 eq) is refluxed in ethanol for a specified duration. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into ice-cold water, followed by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.

| Parameter | Value |

| Reactants | Ethyl 2-chloro-3-oxo-3-phenylpropanoate, Thiourea |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | Monitored by TLC |

| Work-up | Precipitation in ice-water, filtration |

| Purification | Recrystallization from ethanol |

Quantitative Data for Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate:

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₂S |

| Molecular Weight | 248.30 g/mol |

| Appearance | Solid |

| Yield | Typically high, though specific yields vary based on reaction scale and conditions. |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, and Mass spectral data are used for characterization. |

Step 2: Hydrolysis of Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by heating the ester in the presence of an aqueous base, such as sodium hydroxide, followed by acidification.

Experimental Protocol:

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is suspended in an aqueous solution of sodium hydroxide and heated to reflux. The reaction is monitored until the starting material is consumed. After cooling, the solution is acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

| Parameter | Value |

| Reactant | Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate |

| Reagent | Aqueous Sodium Hydroxide |

| Reaction Temperature | Reflux |

| Work-up | Acidification with HCl, filtration |

| Purification | Washing with water and drying |

Quantitative Data for this compound:

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₂S |

| Molecular Weight | 220.25 g/mol |

| Appearance | Solid |

| Yield | Generally high from the hydrolysis step. |

| Spectroscopic Data | Characterized by ¹H NMR, ¹³C NMR, IR, and Mass spectrometry. The IR spectrum will show a characteristic broad O-H stretch for the carboxylic acid. The ¹H NMR will show the disappearance of the ethyl group signals and the appearance of a broad singlet for the carboxylic acid proton. |

Alternative One-Pot Synthesis

An alternative, more direct route to 2-Amino-5-aryl-1,3-thiazole-4-carboxylic acids has been reported.[1] This method involves a one-pot reaction of an aromatic aldehyde, dichloroacetic acid, and thiourea.[1] For the synthesis of the title compound, benzaldehyde would be the starting aromatic aldehyde.

Experimental Protocol:

To a mixture of benzaldehyde (1.0 eq) and sodium hydroxide in absolute ethanol, dichloroacetic acid (1.0 eq) and thiourea (1.0 eq) are added.[1] The mixture is refluxed for several hours.[1] After cooling, the precipitated product is filtered and recrystallized from ethanol.[1]

| Parameter | Value |

| Reactants | Benzaldehyde, Dichloroacetic acid, Thiourea |

| Base | Sodium Hydroxide |

| Solvent | Absolute Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 4 hours[1] |

| Work-up | Filtration |

| Purification | Recrystallization from ethanol[1] |

Visualizing the Synthesis

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target compound.

Reaction Mechanism: Hantzsch Thiazole Synthesis

Caption: Key steps of the Hantzsch reaction.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid

Disclaimer: Direct experimental data for 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid is limited in publicly available literature. This guide provides a comprehensive overview based on established knowledge of closely related 2-aminothiazole derivatives and general organic chemistry principles. The experimental protocols and predicted properties are intended to serve as a foundational resource for researchers.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds with applications ranging from antimicrobial and anti-inflammatory to anticancer agents.[1][2] The title compound, this compound, combines the key features of the 2-aminothiazole core with a phenyl substituent and a carboxylic acid moiety, suggesting its potential as a valuable building block in drug discovery and development. This technical guide aims to provide a detailed summary of its predicted physicochemical properties, methods for its synthesis and characterization, and an overview of the biological significance of this class of compounds.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Comments |

| Molecular Formula | C₁₀H₈N₂O₂S | - |

| Molecular Weight | 220.25 g/mol | - |

| Appearance | Likely a crystalline solid | Based on similar 2-aminothiazole derivatives. |

| Melting Point | > 200 °C (with decomposition) | Carboxylic acid-substituted heterocycles often have high melting points. |

| pKa | Carboxylic Acid: ~3-5; Amino Group: ~4-6 | The carboxylic acid is expected to be acidic, while the 2-amino group is weakly basic. |

| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous base. | The presence of both acidic and basic groups may lead to amphoteric behavior, with solubility increasing at high and low pH.[3] |

| LogP | 1.5 - 2.5 | Estimated based on the contributions of the phenyl, thiazole, amino, and carboxylic acid groups. |

Synthesis and Characterization

The synthesis of this compound would likely follow the well-established Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thiourea derivative.

General Synthetic Pathway

A plausible synthetic route to the target compound is outlined below. The key steps involve the preparation of an α-halo-β-ketoester, followed by cyclization with thiourea and subsequent hydrolysis of the ester.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

This protocol is adapted from general procedures for the Hantzsch thiazole synthesis.[4]

-

Halogenation: To a solution of ethyl benzoylacetate (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid), add an α-halogenating agent such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work-up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude ethyl 2-halo-3-oxo-3-phenylpropanoate. This intermediate can be used in the next step without further purification.

-

Cyclization: Dissolve the crude α-haloketoester in ethanol. Add thiourea (1 equivalent) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid by filtration, wash with cold ethanol, and dry to obtain ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

-

Suspend ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.

-

The carboxylic acid should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization Data of Analogous Compounds

The following table presents typical spectral data for closely related 2-aminothiazole derivatives. This information can serve as a reference for the characterization of the title compound.

Table 2: Representative Spectral Data for 2-Aminothiazole Derivatives

| Analysis | Expected Observations for this compound |

| ¹H NMR | - Phenyl protons: δ 7.2-7.8 ppm (multiplet, 5H) - NH₂ protons: δ 7.0-8.0 ppm (broad singlet, 2H) - COOH proton: δ 12.0-13.0 ppm (broad singlet, 1H) |

| ¹³C NMR | - Thiazole C2 (C-NH₂): δ ~168 ppm - Thiazole C4 (C-COOH): δ ~145 ppm - Thiazole C5 (C-Ph): δ ~115 ppm - Phenyl carbons: δ 125-135 ppm - Carboxyl carbon: δ ~165 ppm |

| IR (cm⁻¹) | - N-H stretch (amino): 3300-3500 - O-H stretch (carboxylic acid): 2500-3300 (broad) - C=O stretch (carboxylic acid): 1680-1710 - C=N stretch (thiazole): 1600-1650 - C-S stretch: 600-700 |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 219.03 |

Biological Activity and Signaling Pathways

Derivatives of 2-aminothiazole exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1] The incorporation of a phenyl group and a carboxylic acid moiety can modulate these activities and influence the pharmacokinetic properties of the molecule.

While a specific signaling pathway for this compound has not been elucidated, many 2-aminothiazole-based anticancer agents are known to target protein kinases. For instance, the FDA-approved drug Dasatinib, which contains a 2-aminothiazole core, is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.

Caption: A generalized signaling pathway illustrating the mechanism of action for many 2-aminothiazole-based kinase inhibitors.

Experimental Protocols for Physicochemical Characterization

Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[5][6]

-

Add an excess amount of this compound to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, 9).

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

The solubility is reported as the concentration of the saturated solution at each pH.

Protocol 4: Determination of pKa by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of acidic and basic functional groups.[7][8]

-

Calibrate a pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to overcome solubility issues.

-

Place the solution in a thermostated vessel and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the carboxylic acid pKa, and with a standardized solution of a strong acid (e.g., 0.1 M HCl) for the amino group pKa.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For polyprotic species, multiple inflection points may be observed.

Caption: A logical workflow for the experimental determination of key physicochemical properties.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug discovery due to its privileged 2-aminothiazole core. While direct experimental data is sparse, this guide provides a robust framework for its synthesis, characterization, and the evaluation of its key physicochemical properties. The provided protocols and predicted data serve as a valuable starting point for researchers aiming to explore the potential of this and related compounds in the development of novel therapeutic agents. Further experimental work is necessary to validate these predictions and fully elucidate the compound's properties and biological activities.

References

Spectroscopic Characterization of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the expected spectroscopic data based on its structural features and provides generalized experimental protocols for its analysis using various techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The structural elucidation of novel compounds is a cornerstone of chemical research and drug discovery. Spectroscopic methods provide a non-destructive and highly informative means to confirm the chemical structure, purity, and electronic properties of synthesized molecules. For this compound, a molecule incorporating a thiazole core, an amino group, a phenyl ring, and a carboxylic acid moiety, a multi-faceted spectroscopic approach is essential for unambiguous characterization. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Below is the chemical structure of the target compound, highlighting the key functional groups that give rise to its characteristic spectroscopic signals.

The following sections detail the expected spectroscopic data and the methodologies used to obtain them. A general workflow for the characterization process is outlined below.

References

Biological activity of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid derivatives

An in-depth analysis of the biological activities of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid derivatives reveals their significant potential in drug discovery, particularly in the fields of oncology, mycology, and virology. This technical guide synthesizes the current research on these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.

Introduction to 2-Amino-5-phenyl-1,3-thiazole Derivatives

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 2-aminothiazole, in particular, have garnered substantial interest due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The specific class of this compound derivatives combines the key aminothiazole core with a phenyl group at the 5-position and a carboxylic acid at the 4-position, features that can be further modified to modulate biological activity. These compounds serve as versatile building blocks for creating novel therapeutic agents.[4]

Biological Activities

This class of compounds has been investigated for several biological activities, with the most prominent being anticancer, antifungal, and antiviral effects.

Anticancer Activity

Several studies have focused on synthesizing and evaluating 2-amino-thiazole-5-carboxylic acid phenylamide derivatives as potential anticancer agents, often designed based on the structure of known kinase inhibitors like dasatinib.[5] These derivatives have shown significant antiproliferative effects against various cancer cell lines.

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Activity Metric | Value | Reference |

| 6d ¹ | K562 (Leukemia) | IC₅₀ | Comparable to Dasatinib (< 1 µM) | [5] |

| 6d ¹ | MCF-7 (Breast Cancer) | IC₅₀ | 20.2 µM | [5] |

| 6d ¹ | HT-29 (Colon Cancer) | IC₅₀ | 21.6 µM | [5] |

| 6d ¹ | MDA-MB-231 (Breast Cancer) | Activity | Inactive | [5] |

| 8d ² | A-549, Bel7402, HCT-8 | Inhibition % | Moderate Activity | [4] |

| 7a ³ | A-549, Bel7402, HCT-8 | Inhibition % | 48% (highest among tested) | [4] |

| 2i ⁴ | A549 (Lung Cancer) | IC₅₀ | 0.0316 mM | [6] |

| Cisplatin | A549 (Lung Cancer) | IC₅₀ | 0.01 mM | [6] |

¹ N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide ² 2-(2-Chlorophenyl)-N-(2,4-dichlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide ³ N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide ⁴ Pyrazole-based thiazolyl hydrazone derivative

Associated Signaling Pathways

The anticancer activity of aminothiazole derivatives, such as the FDA-approved drug Dasatinib, is often attributed to the inhibition of specific tyrosine kinases. Dasatinib targets multiple kinases, including BCR-ABL (the hallmark of Chronic Myeloid Leukemia) and SRC family kinases. The pyrimidin-4-ylamino core, which is absent in some of the less broadly active derivatives like 6d , appears crucial for activity against a wider range of cancer cell lines beyond leukemia.[5] This suggests that the core thiazole structure serves as a scaffold that requires specific functionalization to achieve potent and selective kinase inhibition.

Antifungal and Antiviral Activity

A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have demonstrated a broad spectrum of fungicidal activity.[7] Additionally, many of these compounds showed promising activity against the Tobacco Mosaic Virus (TMV), indicating potential applications in agriculture.[7]

Quantitative Data: Fungicidal and Antiviral Activity

| Compound(s) | Target | Concentration | Activity | Reference |

| 4b, 4i | Six tested fungi¹ | 50 µg/mL | > 50% inhibition | [7] |

| 4d | Seven tested fungi¹ | 50 µg/mL | > 50% inhibition | [7] |

| 4a, 4b, 4d, 4e, 4f, 4j, 4k | PP, SS, SS, SS, CA, SS, SS² | 50 µg/mL | 100% inhibition | [7] |

| Most tested compounds | Tobacco Mosaic Virus (TMV) | 100 µg/mL | Good activity in vivo | [7] |

| 4c, 4e | Tobacco Mosaic Virus (TMV) | 100 µg/mL | High protective, inactivative, curative activity | [7] |

¹ Fungi tested include Physalospora piricola (PP), Sclerotinia sclerotiorum (SS), Rhizoctonia cerealis (RC), Colletotrichum orbiculare (CO), Botrytis cinerea (BC), and others. ² PP: Physalospora piricola, SS: Sclerotinia sclerotiorum, CA: Corynespora-aracgudis.

Antimicrobial Activity

The 2-aminothiazole scaffold is a privileged structure in antimicrobial research.[8] While detailed data for the specific 2-Amino-5-phenyl subclass is limited in the provided results, related thiazole derivatives have shown potent activity against various bacterial and mycobacterial strains.[8][9] For example, isosteric replacement of the thiazole sulfur with oxygen (to form an oxazole) has been shown to increase hydrophilicity and water solubility while retaining high activity against Mycobacterium tuberculosis.[8]

Experimental Protocols and Workflows

The evaluation of these derivatives follows a standard workflow in drug discovery, from chemical synthesis to biological screening.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., K562, MCF-7, A549) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density of approximately 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations in the culture medium. The medium in the wells is replaced with the medium containing the test compounds. A control group receives medium with DMSO only.

-

Incubation: The plates are incubated for a further 48-72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells metabolize the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Protocol: Antifungal Activity (Mycelial Growth Inhibition)

This protocol is used to evaluate the fungicidal properties of the synthesized compounds.[7]

-

Fungal Strains: Pure cultures of target fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea) are maintained on Potato Dextrose Agar (PDA) slants.

-

Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., acetone or DMSO) to a stock concentration.

-

Media Preparation: The stock solution is mixed with molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). The mixture is then poured into sterile Petri dishes. A control plate contains the solvent but no test compound.

-

Inoculation: A small disc (e.g., 5 mm diameter) of mycelial agar from the edge of an actively growing fungal culture is placed at the center of each PDA plate.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for several days, until the mycelial growth in the control plate has reached the edge of the dish.

-

Measurement and Analysis: The diameter of the fungal colony on each plate is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the colony diameter of the control and T is the colony diameter of the treated plate.

Conclusion

This compound and its derivatives represent a highly promising class of heterocyclic compounds with a diverse range of biological activities. The research highlighted demonstrates their potential as scaffolds for the development of new anticancer, antifungal, and antiviral agents. Structure-activity relationship studies, such as those comparing these derivatives to established drugs like Dasatinib, provide valuable insights for future rational drug design, emphasizing that specific substitutions on the thiazole core are critical for achieving high potency and selectivity. Further investigation into their mechanisms of action and optimization of their pharmacokinetic properties will be essential for translating these findings into clinical applications.

References

- 1. ijrpr.com [ijrpr.com]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives [html.rhhz.net]

- 8. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole | MDPI [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

Potential Therapeutic Targets of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational core for the development of various therapeutic agents. While the parent compound's direct therapeutic applications are not extensively documented, its derivatives have shown significant promise against a range of biological targets. This technical guide consolidates the current understanding of the potential therapeutic targets of compounds derived from this core, with a focus on anticancer applications. Key targets identified include Carbonic Anhydrase III and various protein kinases. This document provides a summary of quantitative biological data, detailed experimental methodologies derived from published literature, and visual representations of relevant pathways and workflows to aid in future drug discovery and development efforts.

Introduction

The 2-aminothiazole moiety is a cornerstone in the synthesis of numerous biologically active compounds, including approved drugs. The specific scaffold of this compound combines several key pharmacophoric features: a hydrogen bond donor/acceptor (amino group), a coordinating acidic group (carboxylic acid), and a hydrophobic aromatic system (phenyl group). This arrangement provides a versatile platform for designing inhibitors that can interact with various enzymatic active sites. Research has demonstrated that derivatives of this core structure exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide will focus primarily on the validated and potential targets in the context of oncology.

Identified Therapeutic Targets

Carbonic Anhydrase III (CA-III)

One of the most directly implicated targets for the this compound scaffold is Carbonic Anhydrase III. A structure-activity relationship (SAR) study revealed that the presence of a free amino group at the 2-position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold were essential requirements for anti-CA-III activity.[3] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While many CA isoforms are ubiquitous, CA-III is found at high levels in skeletal muscle and adipocytes and is implicated in various physiological and pathological processes. Its inhibition can be a therapeutic strategy in certain metabolic disorders and cancers.

Protein Kinases (Dasatinib-Related Targets)

Several novel derivatives of 2-amino-thiazole-5-carboxylic acid phenylamide were designed based on the structure of the multi-kinase inhibitor, dasatinib.[4][5] This design strategy suggests that these derivatives may interact with the same or similar protein kinases as dasatinib. One particular compound, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (referred to as compound 6d in the study), demonstrated high antiproliferative potency against human K562 leukemia cells, which are characterized by the BCR-ABL fusion protein.[4] This strongly suggests that the BCR-ABL kinase is a potential target. Other known targets of dasatinib include SRC family kinases, c-KIT, and PDGFR.

Kinesin Spindle Protein HSET (KIFC1)

More complex derivatives, specifically 2-(3-benzamidopropanamido)thiazole-5-carboxylates, have been identified as inhibitors of the kinesin HSET (also known as KIFC1).[6] HSET is a motor protein that plays a crucial role in clustering extra centrosomes in cancer cells, a mechanism that allows these cells to avoid mitotic catastrophe and continue to proliferate.[6] Inhibition of HSET leads to a multipolar spindle phenotype in cancer cells with centrosome amplification, ultimately triggering apoptosis.[6] This makes HSET a highly attractive target for cancer therapy.

Quantitative Biological Data

The following tables summarize the reported in vitro activities of various derivatives of the this compound scaffold against different cell lines and enzymes.

| Compound ID | Derivative Class | Target Cell Line / Enzyme | Activity (IC50) | Reference Compound | Reference Activity (IC50) | Source |

| Compound 6d | Phenylamide Derivative | K562 (Leukemia) | Comparable to Dasatinib | Dasatinib | < 1 µM | [4][5] |

| Compound 6d | MCF-7 (Breast Cancer) | 20.2 µM | Dasatinib | < 1 µM | [4][5] | |

| Compound 6d | HT-29 (Colon Cancer) | 21.6 µM | Dasatinib | < 1 µM | [4][5] | |

| Compound 6d | MDA-MB-231 (Breast Cancer) | Inactive | Dasatinib | < 1 µM | [4][5] | |

| Compound 2i | Pyrazole-based Thiazolyl Hydrazone | A549 (Lung Cancer) | 0.0316 mM | Cisplatin | 0.01 mM | [5] |

| Scaffold Core | N/A | Carbonic Anhydrase III (CA-III) | Not Quantified (Essential for activity) | N/A | N/A | [3] |

| Compound 26 | 2-(3-benzamidopropanamido)thiazole-5-carboxylate | HSET (KIFC1) | Nanomolar Potency | N/A | N/A | [6] |

Experimental Protocols

General Synthesis of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives

This protocol is a generalized representation based on the synthetic schemes described in the literature.[2]

-

Step 1: Synthesis of 3-Ethoxy-N-arylpropenamides. A suitable aniline is subjected to nucleophilic substitution with 3-ethoxyacryloyl chloride in a tetrahydrofuran solvent, using pyridine as a base.

-

Step 2: Bromination. The resulting enone from Step 1 is treated with N-bromosuccinimide (NBS) to produce crude α-formyl-α-bromoacetate hemiacetals.

-

Step 3: Thiazole Ring Formation. The hemiacetal from Step 2 is reacted with thiourea to form the core 2-amino-thiazole-5-carboxylic acid phenylamide ring structure.

-

Step 4: Acylation. The 2-amino group of the thiazole is acylated with chloroacetyl chloride in the presence of a base such as K2CO3 to yield the key chloroacetamide intermediate.

-

Step 5: Final Amine Substitution. The chloroacetamide intermediate is reacted with a desired secondary amine to afford the final product.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., K562, MCF-7, HT-29) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO). A positive control (e.g., Dasatinib) is also included. The plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the viability data against the log of the compound concentration and fitting the data to a dose-response curve.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against CA isoforms can be determined using a stopped-flow spectrophotometric assay.

-

Assay Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO2. The rate of this reaction is monitored by observing the change in pH using an indicator dye.

-

Reaction Mixture: The assay buffer typically contains a pH indicator (e.g., p-nitrophenol) and the specific CA isoenzyme (e.g., CA-III).

-

Procedure: The enzyme solution is mixed with the test inhibitor at various concentrations. The reaction is initiated by adding a CO2-saturated solution.

-

Data Acquisition: The change in absorbance of the pH indicator over time is recorded using a stopped-flow instrument.

-

Data Analysis: The initial reaction rates are calculated. The IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Visualizations

Signaling and Mechanistic Pathways

Caption: Mechanism of HSET inhibition in cancer cells by 2-aminothiazole derivatives.

Caption: Role of Carbonic Anhydrase III and its inhibition.

Experimental Workflows

Caption: Standard workflow for an MTT-based cell viability assay.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of targeted therapeutics, particularly in oncology. The identified targets—Carbonic Anhydrase III, protein kinases like BCR-ABL, and the mitotic kinesin HSET—represent critical nodes in cancer cell proliferation and survival. The quantitative data, while promising, primarily pertains to derivatives rather than the parent compound, highlighting the importance of medicinal chemistry efforts in optimizing potency and selectivity.

Future research should focus on:

-

Target Deconvolution: For derivatives showing potent antiproliferative activity without a pre-defined target, comprehensive target identification and validation studies are necessary.

-

Structural Biology: Co-crystallization of lead compounds with their target proteins would provide invaluable insights for structure-based drug design and optimization.

-

Pharmacokinetic Profiling: Promising in vitro candidates must be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their potential for in vivo efficacy.

-

Selectivity Profiling: Kinase inhibitors, in particular, should be screened against a broad panel of kinases to ensure selectivity and minimize off-target effects.

By leveraging the foundational knowledge outlined in this guide, researchers can more effectively design and advance the next generation of therapeutics based on this versatile chemical scaffold.

References

In Vitro Screening of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid Library: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of a 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid library, a class of compounds recognized for its significant potential in drug discovery. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. This document details the experimental protocols for key in vitro assays, presents quantitative screening data from various studies, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Screening Data

The following tables summarize the in vitro biological activities of various 2-amino-1,3-thiazole derivatives, providing a comparative view of their potency against different cancer cell lines and microbial strains. While a comprehensive screening of a single library with the exact this compound core is not publicly available, the data from structurally related compounds offer valuable insights into the potential of this chemical scaffold.

Anticancer Activity

The anticancer potential of 2-aminothiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID/Series | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Thiadiazole Derivatives | ||||

| Compound 1 | RXF393 (Renal) | 7.01 ± 0.39 | Doxorubicin | 13.54 ± 0.82 |

| Compound 1 | HT29 (Colon) | 24.3 ± 1.29 | Doxorubicin | 13.50 ± 0.71 |

| Compound 1 | LOX IMVI (Melanoma) | 9.55 ± 0.51 | Doxorubicin | 6.08 ± 0.32 |

| 2-Amino-thiazole-5-carboxylic acid phenylamide Derivatives | ||||

| Compound 6d | K563 (Leukemia) | Comparable to Dasatinib | Dasatinib | < 1 |

| Compound 6d | MCF-7 (Breast) | 20.2 | Dasatinib | < 1 |

| Compound 6d | HT-29 (Colon) | 21.6 | Dasatinib | < 1 |

| 2-Amino-4-phenylthiazole Derivatives | ||||

| Compound 5b | HT29 (Colon) | 2.01 | - | - |

| 5-substituted 2-amino-1,3,4-oxadiazole/thiadiazole Derivatives | ||||

| Compound 1o | HepG2 (Liver) | 8.6 | Paclitaxel | - |

| N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives | ||||

| Compound 4c | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | Doxorubicin | - |

| Compound 4d | Hep-G2 (Liver) | 11.6 ± 0.12 | Doxorubicin | - |

Table 1: In Vitro Anticancer Activity of 2-Aminothiazole Derivatives.[1][2][3][4]

Antimicrobial Activity

The antimicrobial efficacy of this class of compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Series | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 5-substituted 2-amino-1,3,4-oxadiazole/thiadiazole Derivatives | ||||

| Compound 1b | Streptococcus faecalis | 4 - 64 | - | - |

| Compound 1e | MSSA | 4 - 64 | - | - |

| Compound 1g | MRSA | 4 - 64 | - | - |

| Compound 2g | Candida albicans | 8 | - | - |

| Compound 2g | Aspergillus niger | 64 | - | - |

| 2-Amino-5-Aryl-1,3-Thiazole-4-Carboxylic Acid Derivatives | ||||

| Compound A10 | Pseudomonas aeruginosa | Moderately Active | - | - |

| Compound A24 | Pseudomonas aeruginosa | Moderately Active | - | - |

| Compound A12 | Proteus vulgaris | Moderately Active | - | - |

| Trisubstituted 2-amino-4, 5-diarylthiazole Derivatives | ||||

| Compound 5a8 | Candida albicans | 9 (MIC80, µM) | Fluconazole | Similar |

Table 2: In Vitro Antimicrobial Activity of 2-Aminothiazole Derivatives.[3][5][6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of in vitro screening results. The following sections outline the methodologies for the key assays used to evaluate the anticancer and antimicrobial activities of the this compound library.

General Synthesis Workflow

The synthesis of a this compound library typically follows a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates to the final diverse compound library.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well microtiter plates

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Test compounds dissolved in DMSO

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

VEGFR-2 Kinase Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a prominent target for anticancer drug development.[8][9] This assay measures the ability of test compounds to inhibit the kinase activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase buffer

-

ATP

-

Poly (Glu, Tyr) 4:1 substrate

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

-

Microplate reader capable of luminescence detection

Protocol:

-

Reagent Preparation: Prepare a master mix containing kinase buffer, ATP, and the substrate.

-

Compound Addition: Add the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the negative control.

-

Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.

-

ATP Detection: Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[8]

-

Luminescence Reading: Measure the luminescence using a microplate reader. A lower luminescence signal indicates higher kinase activity (less ATP remaining).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Broth Microdilution Assay

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

Bacterial or fungal strains

-

Test compounds dissolved in DMSO

-

Standard antibiotic/antifungal agents (positive controls)

-

Sterile saline

-

Spectrophotometer

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline, adjusted to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plates.

-

Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways

Several 2-aminothiazole derivatives have been identified as inhibitors of key protein kinases involved in cancer progression, with VEGFR-2 being a prominent target. Inhibition of the VEGFR-2 signaling pathway disrupts angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The data presented in this guide highlight the potential of this compound class in both oncology and infectious diseases. The provided experimental protocols offer a robust framework for the in vitro screening of new derivatives, enabling researchers to efficiently identify and characterize lead compounds. Further exploration of the structure-activity relationships within this library, guided by the outlined screening cascade, will be crucial for optimizing potency, selectivity, and drug-like properties, ultimately paving the way for the development of next-generation therapeutics.

References

- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid Scaffold: A Technical Guide to Structure-Activity Relationships in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, including the anti-leukemia agent dasatinib. Its rigid structure and ability to engage in multiple hydrogen bonding and hydrophobic interactions make it an ideal starting point for designing targeted therapies. This technical guide focuses on the structure-activity relationship (SAR) of a specific analog series: 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid and its derivatives . These compounds have garnered significant interest as potential anticancer agents, particularly as kinase inhibitors. This document provides a comprehensive overview of their synthesis, biological evaluation, and the critical structural features that govern their activity, supported by detailed experimental protocols and pathway visualizations.

General Synthesis

The most prevalent and versatile method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. For the target scaffold, the synthesis begins with a substituted α-bromophenylacetate, which reacts with thiourea to form the 2-amino-5-phenyl-1,3-thiazole-4-carboxylic ester. Subsequent hydrolysis yields the carboxylic acid, which can be further modified, for instance, by converting it into various amides to explore SAR at this position.

Structure-Activity Relationship (SAR) Studies

While a comprehensive SAR study on the exact this compound scaffold is not consolidated in a single publication, extensive research on closely related analogs provides critical insights. The primary biological activity investigated for this class of compounds is anticancer, often through the inhibition of protein kinases.

Key SAR Insights:

-

The 2-Amino Group: Unsubstituted, this group is a key hydrogen bond donor. Acylation of the 2-amino group with various side chains is a critical strategy for modulating potency and selectivity. For instance, incorporating moieties like N-(2-chloro-6-methylphenyl) or piperazine-containing acetamides can lead to potent activity against specific cancer cell lines.[1]

-

The 4-Carboxylic Acid/Carboxamide Position: Conversion of the 4-carboxylic acid to a carboxamide is a common and effective modification. The nature of the amide substituent is crucial. For example, in a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed based on dasatinib, an N-(2-chloro-6-methylphenyl) carboxamide at the 5-position was found to be optimal for activity against K562 leukemia cells.[1][2] This suggests that a similarly substituted carboxamide at the 4-position of the target scaffold would be a promising avenue for investigation.

-

The 5-Phenyl Ring: Substitutions on the 5-phenyl ring significantly impact activity. In related 2-amino-4-phenylthiazole series, electron-withdrawing groups (e.g., chloro) on the phenyl ring were shown to be favorable for anticancer activity.[3] Specifically, a 2,5-dichloro substitution on the phenyl ring of a 2-amino-4-phenylthiazole carboxamide (compound 5b) resulted in potent inhibition of the HT29 colon cancer cell line.[3][4] This highlights the importance of the electronic and steric properties of substituents on this ring.

Quantitative SAR Data on Related Analogs

The following tables summarize the in vitro anticancer activity of key analogs that are structurally related to the target scaffold. This data serves as a foundation for designing novel this compound derivatives.

Table 1: Anticancer Activity of 2-Amino-thiazole-5-carboxamide Analogs (Data from analogs where the phenyl group is attached to the carboxamide, not the thiazole C5 position)

| Compound ID | Core Structure | R-Group (at 2-acetamido) | Cell Line | IC₅₀ (µM) | Reference |

| 6d | N-(2-chloro-6-methylphenyl)-2-(acetamido)thiazole-5-carboxamide | 2-(4-methylpiperazin-1-yl) | MCF-7 (Breast) | 20.2 | [1] |

| HT-29 (Colon) | 21.6 | [1] |

Table 2: Anticancer Activity of 2-Amino-4-phenylthiazole Analogs (Data from analogs where the phenyl group is at C4, not C5)

| Compound ID | Core Structure | R¹-Group (at 2-amido) | R²-Group (at 4-phenyl) | Cell Line | IC₅₀ (µM) | Reference |

| 5b | 2-amido-4-phenylthiazole-5-carboxamide | 4-morpholino-2-chlorophenyl | 2,5-dichlorophenyl | HT-29 (Colon) | 2.01 | [3][4] |

| A549 (Lung) | >50 | [3] | ||||

| HeLa (Cervical) | 12.34 | [3] |

Mechanism of Action: Targeting Oncogenic Signaling Pathways

Derivatives of the 2-aminothiazole scaffold frequently exert their anticancer effects by inhibiting protein kinases that are crucial for tumor cell proliferation and survival. Based on studies of related compounds, key targets include Insulin-like Growth Factor 1 Receptor (IGF1R) and Aurora Kinases.

Inhibition of the IGF1R Signaling Pathway

IGF1R is a receptor tyrosine kinase that, upon activation by ligands IGF-1 or IGF-2, initiates downstream signaling through two primary cascades: the PI3K/AKT/mTOR pathway and the RAS/MAPK pathway.[5][6] Both pathways are central to promoting cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[7] Analogs of the target scaffold have been identified as potential IGF1R inhibitors, blocking these pro-survival signals.[4]

Inhibition of the Aurora Kinase A Pathway

Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a pivotal role in cell division, particularly during the G2/M transition and in the formation of the mitotic spindle.[8][9] Its overexpression is common in many tumors and is linked to chromosomal instability.[3] Inhibition of AURKA leads to mitotic arrest and subsequent apoptosis in cancer cells. The 2-aminothiazole scaffold is a known template for designing potent Aurora kinase inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylate Ester

This protocol describes a typical Hantzsch thiazole synthesis.

Materials:

-

Ethyl 2-bromo-2-phenylacetate (1 equivalent)

-

Thiourea (1.2 equivalents)

-

Ethanol (solvent)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

Procedure:

-

Dissolve ethyl 2-bromo-2-phenylacetate (1 eq.) and thiourea (1.2 eq.) in ethanol in a round-bottom flask.

-

Heat the mixture to reflux (approximately 78°C) with constant stirring.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, washing with cold water.

-

The crude product, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[10][11]

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated control.

-

Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction, such as the Kinase-Glo® assay.[12]

Materials:

-

Purified target kinase (e.g., AURKA, IGF1R)

-

Kinase-specific substrate (peptide or protein)

-

ATP at a concentration near the Kₘ for the kinase

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds serially diluted in DMSO

-

Luminescence-based kinase assay reagent (e.g., Kinase-Glo®)

-

White, opaque 384-well plates

-

Luminometer plate reader

Procedure:

-

Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in kinase assay buffer.

-

Compound Addition: Add a small volume (e.g., 50 nL) of serially diluted test compounds or DMSO (for controls) to the wells of a 384-well plate.

-

Kinase/Substrate Addition: Add 5 µL of the kinase/substrate mixture to each well. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate Reaction: Start the kinase reaction by adding 5 µL of the ATP solution to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The reaction time should be optimized to ensure linear product formation.

-

Detection: Stop the reaction and generate a luminescent signal by adding 10 µL of the kinase detection reagent to each well. This reagent depletes the remaining ATP and uses luciferase to generate light.

-

Measurement: Incubate for 10 minutes to stabilize the signal, then measure luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and less inhibition.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO vehicle) controls. Determine IC₅₀ values by fitting the data to a dose-response curve.

References

- 1. synarchive.com [synarchive.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. rupress.org [rupress.org]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide on the Discovery and Synthesis of Novel 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Derivatives of this core have shown promise as antifungal, antiviral, antibacterial, and anticancer agents, as well as potent enzyme inhibitors. This technical guide provides a comprehensive overview of the discovery and synthesis of novel derivatives of this compound class. It includes detailed experimental protocols for their synthesis via established methods like the Hantzsch thiazole synthesis and the Gewald reaction. Furthermore, this guide summarizes the quantitative biological data of these derivatives against various targets and cell lines, and elucidates key signaling pathways involved in their mechanism of action. Visual workflows and pathway diagrams are provided to enhance understanding of the experimental and biological processes.

Introduction

The thiazole ring is a fundamental heterocyclic motif present in numerous biologically active compounds and approved pharmaceuticals. The 2-amino-1,3-thiazole substructure, in particular, has garnered significant attention from medicinal chemists due to its versatile biological profile, which includes anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The incorporation of a phenyl group at the 5-position and a carboxylic acid at the 4-position of the 2-aminothiazole core has been shown to be a promising strategy for the development of novel therapeutic agents. These derivatives have demonstrated significant potential as inhibitors of various enzymes and have shown cytotoxicity against several cancer cell lines.[3][4] This guide will delve into the synthesis, biological evaluation, and mechanistic understanding of this important class of compounds.

Synthetic Methodologies

The synthesis of this compound derivatives can be primarily achieved through two well-established synthetic routes: the Hantzsch thiazole synthesis and the Gewald reaction.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compounds, this typically involves the reaction of an α-bromo-β-ketoester with thiourea.

Experimental Protocol: Hantzsch Synthesis of Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

-

Materials: Ethyl 2-chloro-3-oxo-3-phenylpropanoate, thiourea, ethanol, sodium acetate.

-

Procedure:

-

Dissolve ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 equivalent) in ethanol in a round-bottom flask.

-

Add thiourea (1.1 equivalents) and sodium acetate (1.2 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

-

-

Hydrolysis to Carboxylic Acid: The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of a base like sodium hydroxide, followed by acidification.

Gewald Reaction

The Gewald reaction is a multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes, which can be precursors or analogues to the target thiazoles.[5][6] The reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.

Experimental Protocol: Gewald-type Synthesis of a 2-Aminothiazole Precursor

-

Materials: A suitable ketone (e.g., acetophenone), ethyl cyanoacetate, elemental sulfur, a base (e.g., morpholine or piperidine), and a solvent (e.g., ethanol or dimethylformamide).

-

Procedure:

-

To a solution of the ketone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in the chosen solvent, add the base (0.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add elemental sulfur (1.1 equivalents) in portions to the reaction mixture.

-

Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and pour it into a beaker containing ice water and a small amount of hydrochloric acid to neutralize the base.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by column chromatography or recrystallization.

-

Biological Activities and Quantitative Data

Derivatives of this compound have been extensively evaluated for a range of biological activities. The following tables summarize the quantitative data from various studies.

Anticancer Activity

These compounds have shown significant cytotoxic effects against various human cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Dasatinib Analogue 21 | K563 (Leukemia) | 16.3 | [3] |

| MCF-7 (Breast) | 20.2 | [3] | |

| HT-29 (Colon) | 21.6 | [3] | |

| Thiazole-Amino Acid Hybrid 5a | A549 (Lung) | 8.02 | [4] |

| HeLa (Cervical) | 6.51 | [4] | |

| MCF-7 (Breast) | 6.84 | [4] | |

| Thiazole-Amino Acid Hybrid 5f | A549 (Lung) | 2.07 | [4] |

| HeLa (Cervical) | 4.83 | [4] | |

| MCF-7 (Breast) | 5.12 | [4] | |

| Thiazole-Amino Acid Hybrid 5o | A549 (Lung) | 2.98 | [4] |

| HeLa (Cervical) | 3.15 | [4] | |

| MCF-7 (Breast) | 4.33 | [4] | |

| Thiazole-Amino Acid Hybrid 5ac | A549 (Lung) | 4.57 | [4] |

| HeLa (Cervical) | 6.71 | [4] | |

| MCF-7 (Breast) | 5.32 | [4] | |

| Thiazole-Amino Acid Hybrid 5ad | A549 (Lung) | 3.68 | [4] |

| HeLa (Cervical) | 5.07 | [4] | |

| MCF-7 (Breast) | 8.51 | [4] | |

| Thiazole-based Chalcone 62 | HepG2 (Liver) | Apoptosis at 44.3% | [3] |

Antifungal and Antibacterial Activity

Several derivatives have demonstrated potent activity against fungal and bacterial pathogens.

| Compound/Derivative | Organism | MIC (µg/mL) | Reference |

| 2-Amino-1,3,4-thiadiazole 1g | Streptococcus faecalis | 4-64 | [7] |

| MSSA | 4-64 | [7] | |

| MRSA | 4-64 | [7] | |

| 2-Amino-1,3,4-thiadiazole 2g | Candida albicans | 8 | [7] |

| Aspergillus niger | 64 | [7] | |

| (4-phenyl-1, 3-thiazol-2-yl) hydrazine (31C) | Pathogenic fungi | 0.0625-4 |

Enzyme Inhibition

The 2-aminothiazole scaffold is a known inhibitor of various enzymes, particularly kinases and metabolic enzymes.

| Compound/Derivative | Enzyme | Ki (µM) | Reference |

| 2-amino-5-phenyl-thiazole-4-carboxylic acid (12a) | Carbonic Anhydrase-III | 0.5 | |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | 0.008 ± 0.001 | [8] |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | 0.124 ± 0.017 | [8] |

| Acetylcholinesterase (AChE) | 0.129 ± 0.030 | [8] | |

| Butyrylcholinesterase (BChE) | 0.083 ± 0.041 | [8] | |

| Aralkylated 2-aminothiazole-ethyltriazole hybrid (7g) | Tyrosinase | 0.0057 | [2] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives can be attributed to their interaction with specific cellular signaling pathways. Two notable examples are the inhibition of Cyclin-Dependent Kinase 8 (CDK8) in cancer and the disruption of the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis.

Inhibition of CDK8 Signaling Pathway

CDK8 is a transcriptional regulator that is often dysregulated in various cancers, including colorectal cancer. It is a component of the Mediator complex and plays a role in signaling pathways such as Wnt/β-catenin.[9][10] Inhibition of CDK8 can disrupt these pathways, leading to reduced cancer cell proliferation.

Caption: CDK8's role in the Wnt/β-catenin signaling pathway and its inhibition.

Inhibition of Mycobacterial FabH

The enzyme β-ketoacyl-ACP synthase III (FabH) is crucial for the initiation of fatty acid biosynthesis in Mycobacterium tuberculosis. This pathway is responsible for the production of mycolic acids, which are essential components of the mycobacterial cell wall.[11][12] Inhibition of FabH disrupts this process, leading to cell death.

Caption: Inhibition of the mycolic acid biosynthesis pathway via mtFabH.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compounds.

Biological Evaluation Workflow

Caption: A typical workflow for the biological evaluation of synthesized compounds.

Conclusion

The this compound scaffold continues to be a highly valuable starting point for the development of new therapeutic agents. The synthetic routes to these compounds are well-established and allow for a high degree of diversification. The biological data accumulated to date demonstrates their potential in oncology, mycology, and bacteriology. Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds and further elucidating their mechanisms of action to facilitate their translation into clinical candidates. This guide provides a solid foundation of data and protocols to aid researchers in these endeavors.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Synthesis, Kinetics, Binding Conformations and Structure-activity Relationship of Potent Tyrosinase Inhibitors: Aralkylated 2-aminothiazole-ethyltriazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis [frontiersin.org]

- 12. uniprot.org [uniprot.org]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid. While a definitive crystal structure for this specific molecule is not yet publicly available, this document outlines the established experimental protocols for its synthesis, crystallization, and subsequent X-ray diffraction analysis. The information presented herein is intended to serve as a detailed roadmap for researchers undertaking the structural elucidation of this and related thiazole derivatives, which are of significant interest in medicinal chemistry and drug development.

Synthesis of this compound

The synthesis of 2-Amino-5-aryl-1,3-thiazole-4-carboxylic acids can be achieved through a one-pot reaction involving an aromatic aldehyde, dichloroacetic acid, and thiourea.[1] This approach offers a straightforward route to the target compound.

Experimental Protocol: Synthesis

A generalized protocol for the synthesis of the title compound is as follows:

-

Reactant Preparation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent), dichloroacetic acid (1 equivalent), and thiourea (1 equivalent) in a suitable solvent, such as ethanol or a similar polar solvent.

-

Reaction: The mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the purified this compound.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Single Crystal Growth